molecular formula C14H17N5 B2733633 2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine CAS No. 2034515-64-3

2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

Cat. No.: B2733633
CAS No.: 2034515-64-3
M. Wt: 255.325
InChI Key: AXZXSZNDURIQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a high-purity chemical compound intended for research and development applications, strictly for laboratory use. This molecule features a pyrimidine core substituted with a methyl group and a 2-pyrimidinylpiperazine moiety, a structure recognized as a privileged scaffold in medicinal chemistry, particularly in neuroscience. Compounds containing the pyrimidinylpiperazine structure are known to exhibit significant pharmacological activity. Specifically, the related compound 1-(2-Pyrimidinyl)piperazine (1-PP) is a well-characterized metabolite of several psychoactive drugs and is known to act as an antagonist at the α2-adrenergic receptor. Based on this structural relationship, this compound may serve as a valuable precursor or intermediate in the synthesis and evaluation of novel ligands for central nervous system (CNS) targets. Its core structure suggests potential for use in developing compounds for research areas such as anxiety, depression, and antipsychotic therapies, making it a compound of interest for researchers in drug discovery. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

IUPAC Name

2-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-12-15-7-5-14(17-12)19-10-8-18(9-11-19)13-4-2-3-6-16-13/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZXSZNDURIQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine exhibits antimicrobial activities. It has been studied for its potential to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism of action involves disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

Antiviral and Antitumor Activities
The compound has also shown promise in antiviral and antitumor research. Studies suggest that it may inhibit viral replication and reduce tumor cell proliferation through specific molecular interactions with viral proteins or cancer cell receptors. This has led to investigations into its use as a therapeutic agent against viral infections and cancers.

Antifibrotic Effects
Another area of interest is the antifibrotic activity of this compound. It has been observed to modulate fibrotic processes in tissues, which could be beneficial in treating conditions like liver fibrosis or pulmonary fibrosis.

Biological Research

Interactions with Biological Macromolecules
The compound's ability to interact with proteins and nucleic acids makes it a valuable tool in biological research. It is often used to study binding affinities and the structural dynamics of protein-ligand interactions, which can provide insights into enzyme mechanisms and cellular signaling pathways.

In Vivo Studies
In vivo studies have demonstrated the pharmacokinetics and bioavailability of this compound, showing how it behaves within biological systems. These studies are crucial for understanding its potential therapeutic applications and safety profiles.

Synthetic Applications

Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a building block for more complex molecular structures. Its functional groups allow for various chemical modifications, facilitating the synthesis of derivatives with enhanced biological activities or altered pharmacological properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Mechanism

Research focused on the antitumor properties revealed that the compound could induce apoptosis in cancer cells through caspase activation pathways. This finding supports further exploration into its use as an anticancer agent.

Case Study 3: Fibrosis Modulation

In experiments involving fibrotic tissue models, this compound demonstrated a reduction in collagen deposition, indicating its potential application in treating fibrotic diseases.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial and antitumor effects. The compound’s antifibrotic activity is attributed to its ability to inhibit collagen production and deposition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Substitutions

Compound Name Substituents (Pyrimidine Positions) Molecular Formula Key Properties Biological Relevance
Target Compound :
2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine
- 2-CH₃
- 4-(piperazin-1-yl with pyridin-2-yl)
C₁₄H₁₈N₆ - Predicted pKa: ~9.5–10.5 (basic piperazine)
- Moderate lipophilicity (pyridine enhances π-π interactions)
Likely kinase inhibitor or receptor modulator due to dual heterocyclic motifs .
2-Methyl-4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
(CAS 1706447-61-1)
- 2-CH₃
- 4-piperazin-1-yl
- 6-pyrrolidin-1-yl
C₁₃H₂₁N₅ - Molar mass: 247.34 g/mol
- pKa: 10.06
- Density: 1.15 g/cm³
Pyrrolidine at position 6 increases steric bulk, potentially reducing membrane permeability compared to the target compound.
2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine - 2-piperazin-1-yl
- 4-CF₃
C₉H₁₀F₃N₅ - Molar mass: 245.21 g/mol
- Trifluoromethyl enhances metabolic stability
CF₃ group introduces strong electron-withdrawing effects, altering electronic distribution on the pyrimidine ring. May target enzymes requiring electron-deficient scaffolds.
7-(4-Methylpiperazin-1-yl)-2-(1,3-benzodioxol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one - 7-(4-CH₃-piperazin-1-yl)
- 2-benzodioxolyl
C₂₁H₂₁N₅O₃ - Methylpiperazine improves solubility
- Benzodioxol enhances planar aromaticity
Anticipated activity in CNS disorders due to benzodioxol’s prevalence in neuroactive compounds.

Key Structural and Functional Differences

Substituent Position and Electronic Effects: The target compound’s pyridin-2-yl group on piperazine provides a secondary aromatic system for π-stacking, absent in analogues with alkyl-substituted piperazines (e.g., methylpiperazine in or pyrrolidine in ).

Impact on Physicochemical Properties :

  • Lipophilicity : The target compound’s logP is likely lower than that of (due to CF₃) but higher than (due to pyrrolidine’s hydrophilicity).
  • Solubility : Methylpiperazine derivatives (e.g., ) exhibit enhanced aqueous solubility compared to unsubstituted piperazines, as seen in the target compound.

Biological Implications :

  • Kinase Inhibition : Compounds with pyridinyl-piperazine (target) or imidazo[4,5-b]pyridine-piperazine hybrids (e.g., ) show kinase inhibitory activity, suggesting the target compound may share this mechanism.
  • Receptor Selectivity : The benzodioxol group in is associated with serotonin receptor modulation, whereas the target compound’s pyridine may favor dopaminergic or adrenergic receptors .

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s synthesis likely parallels routes used for analogues, such as nucleophilic substitution of chloropyrimidines with piperazine derivatives (e.g., ).
  • Structure-Activity Relationships (SAR) :
    • Piperazine substitutions at position 4 of pyrimidine are critical for potency. Bulkier groups (e.g., pyrazin-2-ylmethyl in ) reduce activity compared to smaller aromatic substituents like pyridin-2-yl.
    • Methyl groups at position 2 (target compound, ) improve metabolic stability over unsubstituted pyrimidines .

Biological Activity

2-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and studies.

Chemical Structure and Properties

The compound's molecular formula is C23H30N6OC_{23}H_{30}N_{6}O with a molecular weight of 406.5 g/mol. The IUPAC name is 2-methyl-4-[4-[4-(4-pyridin-2-yl)piperazin-1-yl]but-2-ynoxy]piperidin-1-yl]pyrimidine. Its structure features a pyrimidine core substituted with various functional groups, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC23H30N6O
Molecular Weight406.5 g/mol
IUPAC Name2-methyl-4-[4-[4-(4-pyridin-2-yl)piperazin-1-yl]but-2-ynoxy]piperidin-1-yl]pyrimidine
InChI KeyMKRRVCOZWKZGFN-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Core : Achieved through condensation reactions between β-diketones and guanidine derivatives.
  • Substitution Reactions : Introducing the pyridin-2-yl and piperazin-1-yl groups via nucleophilic substitution with halogenated precursors.
  • Alkyne Addition : Employing Sonogashira coupling to incorporate the but-2-yne moiety.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:

  • Enzyme Inhibition : It may inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition is particularly relevant in cancer therapy.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including:

Cell LineGI50 Value (µM)
MV4–11 (leukemia)0.209
MDA-MB-453 (breast)3.683

Inhibition studies show that it effectively targets CDK4/6, with IC50 values as low as 0.004 µM for CDK4 and 0.030 µM for CDK6, indicating strong potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. Specific mechanisms may involve disrupting bacterial DNA replication or protein synthesis pathways.

Case Studies and Research Findings

  • CDK Inhibition : A study highlighted the importance of substituents on the piperazine ring affecting the selectivity and potency against CDK enzymes, suggesting that modifications can enhance therapeutic efficacy .
  • Antiproliferative Effects : Another study evaluated the compound's effects on multiple cancer cell lines, confirming its potential as a dual inhibitor of CDK4/6 .
  • Mechanistic Insights : Research into the compound's action revealed that it may induce apoptosis in cancer cells through specific signaling pathways, further supporting its utility in cancer treatment .

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :
  • Scaffold Diversification : Synthesize analogs with variations in the pyridyl (e.g., 3-pyridyl vs. 4-pyridyl) and piperazine (e.g., ethyl vs. methyl substituents) moieties .
  • High-Throughput Screening : Use 96-well plates to test analogs against a panel of cancer cell lines (e.g., MCF-7, A549) with ATP-based viability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.